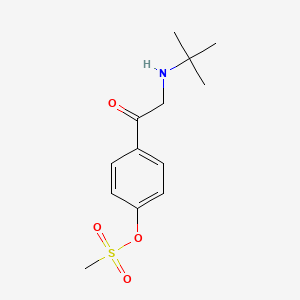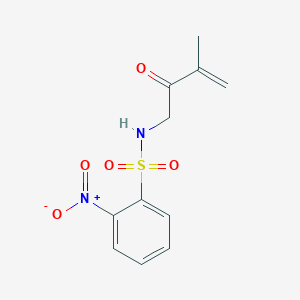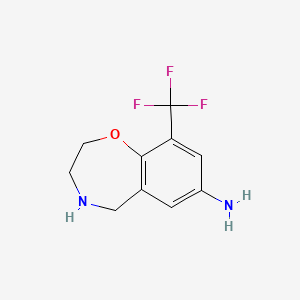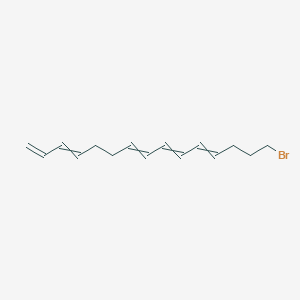
4-(N-tert-Butylglycyl)phenyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-tert-Butylglycyl)phenyl methanesulfonate is an organic compound that features a tert-butyl group attached to a glycine moiety, which is further connected to a phenyl ring substituted with a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-tert-Butylglycyl)phenyl methanesulfonate typically involves the following steps:
Formation of tert-Butylglycine: tert-Butylglycine can be synthesized by reacting tert-butylamine with glycine in the presence of a suitable catalyst.
Attachment to Phenyl Ring: The tert-butylglycine is then attached to a phenyl ring through a peptide bond formation reaction, often using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of Methanesulfonate Group: Finally, the methanesulfonate group is introduced by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(N-tert-Butylglycyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the compound, potentially leading to the removal of the methanesulfonate group.
Substitution: New compounds with different functional groups replacing the methanesulfonate group.
Aplicaciones Científicas De Investigación
4-(N-tert-Butylglycyl)phenyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(N-tert-Butylglycyl)phenyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butylbenzenesulfinimidoyl chloride: A compound with a similar tert-butyl group and sulfonyl functionality.
2,4-Ditert-butylphenol: Another compound featuring tert-butyl groups attached to a phenyl ring.
Uniqueness
4-(N-tert-Butylglycyl)phenyl methanesulfonate is unique due to its combination of a glycine moiety, a phenyl ring, and a methanesulfonate group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
920804-46-2 |
|---|---|
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
[4-[2-(tert-butylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)14-9-12(15)10-5-7-11(8-6-10)18-19(4,16)17/h5-8,14H,9H2,1-4H3 |
Clave InChI |
SRBHZQKCSLMJKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(=O)C1=CC=C(C=C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)

![Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate](/img/structure/B12632622.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)

![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
![2-[3-(Methylcarbamoyl)indol-1-yl]acetic acid](/img/structure/B12632648.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-(4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12632650.png)

![2-[(1S)-3-Oxocyclohexyl]cyclohex-2-EN-1-one](/img/structure/B12632664.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
